An In-depth Technical Guide to 5-Benzyloxy-DL-tryptophan: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Benzyloxy-DL-tryptophan: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, distinguished by the presence of a benzyl ether protecting group at the 5-position of the indole ring. This modification makes it a valuable intermediate in organic synthesis and pharmaceutical research. The benzyloxy group serves as a protective shield, enabling selective chemical reactions at other sites of the molecule, particularly in the intricate process of peptide synthesis. The racemic "DL" form provides a mixture of both stereoisomers, which can be advantageous in studies exploring stereochemical influences in drug design and biological interactions.[1] This guide offers a comprehensive overview of the chemical and physical properties of 5-Benzyloxy-DL-tryptophan, detailed synthetic and analytical methodologies, and a discussion of its current and potential applications in the field of drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Benzyloxy-DL-tryptophan is fundamental for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [2][3][4][5] |
| Molecular Weight | 310.35 g/mol | [2][3][4][5] |
| Appearance | White to light yellow or light red powder/crystal | |
| Melting Point | Not available | |
| Boiling Point | 563.4°C at 760 mmHg | [4] |
| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones.[4] Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the buffer. | |
| Density | 1.323 g/cm³ | [4] |
| Flash Point | 294.6°C | [4] |
| Refractive Index | 1.682 | [4] |
| CAS Number | 1956-25-8, 6383-70-6 | [1][2][3][5] |
Synthesis and Purification
The synthesis of 5-Benzyloxy-DL-tryptophan typically involves the protection of the hydroxyl group of a 5-hydroxy-DL-tryptophan precursor. A common synthetic strategy is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide.
A representative synthetic scheme starting from 5-hydroxy-L-tryptophan has been described.[6] This multi-step process involves:
-
Esterification of the carboxylic acid and protection of the alpha-amino group.
-
Alkylation of the 5-hydroxyl group with benzyl bromide in the presence of a base like cesium carbonate.
-
Saponification of the ester to yield the carboxylic acid.
-
Removal of the amino-protecting group to afford the final product.[6]
It's important to note that while this example uses the L-enantiomer as a starting material, similar principles apply to the synthesis of the DL-racemic mixture.
Experimental Protocol: Synthesis of 5-Benzyloxy-L-tryptophan (Illustrative)
This protocol is adapted from a literature procedure for the L-enantiomer and serves as a general guideline.[6]
Step 1: Protection of 5-hydroxy-L-tryptophan
-
5-hydroxy-L-tryptophan is first converted to its methyl ester by treatment with thionyl chloride in methanol.
-
The resulting amino ester is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a base like DIEA in dichloromethane.[6]
Step 2: Benzylation
-
The protected 5-hydroxy-L-tryptophan derivative is dissolved in acetone.
-
Cesium carbonate and benzyl bromide are added, and the mixture is stirred at room temperature.[6]
Step 3: Saponification
-
The resulting ester is hydrolyzed using lithium hydroxide in a mixture of THF and water.[6]
Step 4: Deprotection
-
The Boc protecting group is removed using a strong acid, such as 4N HCl in dioxane, to yield 5-benzyloxy-L-tryptophan hydrochloride.[6]
Purification: Purification of the final product is typically achieved through recrystallization or column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of 5-Benzyloxy-DL-tryptophan.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized 5-Benzyloxy-DL-tryptophan. The following techniques are commonly employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include those for the aromatic protons of the indole and benzyl groups, the alpha- and beta-protons of the amino acid backbone, and the methylene protons of the benzyl group.
-
¹³C NMR: Shows the carbon skeleton of the molecule. The PubChem entry for 5-Benzyloxytryptophan provides a list of spectral information including ¹³C NMR data.[2]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak would correspond to the molecular weight of 5-Benzyloxy-DL-tryptophan (310.35 g/mol ).[2][5] Fragmentation patterns can provide structural information, often showing cleavage of the benzyl group or fragmentation of the amino acid side chain.[7]
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key characteristic absorption bands for 5-Benzyloxy-DL-tryptophan would include:
-
N-H stretching of the indole ring and the amino group.
-
C-H stretching of the aromatic and aliphatic portions.
-
C=O stretching of the carboxylic acid group.
-
C-O stretching of the benzyl ether.
The PubChem database contains IR spectral data for 5-Benzyloxytryptophan.[2]
Applications in Research and Drug Development
5-Benzyloxy-DL-tryptophan serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Peptide Synthesis: The benzyloxy group acts as a protecting group for the 5-hydroxy functionality of tryptophan, preventing unwanted side reactions during peptide synthesis. This allows for the site-specific incorporation of this modified amino acid into peptide chains.[1]
Precursor for Bioactive Compounds: It is a key intermediate in the synthesis of various bioactive compounds and peptidomimetics.[1] The indole scaffold is a common feature in many pharmacologically active molecules. For example, 5-benzyloxyindole, a related compound, is used in the preparation of protein kinase C (PKC) inhibitors.[8]
Neuropharmacology Research: The structural similarity of the indole ring to neurotransmitters like serotonin suggests potential interactions with serotonergic pathways.[1] Derivatives of 5-Benzyloxy-DL-tryptophan are being investigated for their potential anxiolytic and sedative properties.[1]
Immunomodulation: The tryptophan metabolic pathway is involved in immune regulation. By modifying the tryptophan structure, researchers are exploring the development of compounds that can modulate immune responses, making 5-Benzyloxy-DL-tryptophan a compound of interest for developing therapies for inflammatory and autoimmune diseases.[1]
LAT1 Inhibition: Research has shown that 5-benzyloxy-L-tryptophan can act as a moderately potent inhibitor of the L-type amino acid transporter 1 (LAT1), which is a target in anticancer drug discovery.[6] This suggests a potential therapeutic avenue for this compound and its derivatives.
Caption: Key application areas of 5-Benzyloxy-DL-tryptophan.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Benzyloxy-DL-tryptophan.
-
General Handling: Handle in a well-ventilated area.[9] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[9][10] Avoid inhalation of dust and contact with skin and eyes.[4][9][11]
-
Storage: Store in a cool, dry place, protected from light.[3] It is recommended to store at -20°C.[3]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While specific toxicity data for 5-Benzyloxy-DL-tryptophan is limited, it should be handled with the care afforded to all laboratory chemicals.[4]
Conclusion
5-Benzyloxy-DL-tryptophan is a chemically versatile and scientifically significant molecule. Its unique structure, combining the core of an essential amino acid with a strategically placed protecting group, makes it an invaluable tool for researchers in peptide synthesis, medicinal chemistry, and drug discovery. As our understanding of the intricate roles of tryptophan and its metabolites in human health and disease continues to grow, the importance of derivatives like 5-Benzyloxy-DL-tryptophan in the development of novel therapeutics is set to expand.
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PubMed Central. Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry - PMC. [Link]
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